molecular formula C17H16BrN3O3 B6292475 Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2459725-77-8

Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B6292475
CAS RN: 2459725-77-8
M. Wt: 390.2 g/mol
InChI Key: AEIGAADKAOHGAN-UHFFFAOYSA-N
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Description

“Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound. It belongs to the class of pyrazolopyridines, which are compounds containing a pyrazolopyridine skeleton, consisting of a pyrazole fused to a pyridine .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as IR spectrum and NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the synthesis process. The synthesis involves a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques such as IR spectrum and NMR spectrum .

Scientific Research Applications

Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationship of pyrazole-containing compounds. The molecule has also been used in studies of the pharmacological properties of pyrazole derivatives and their ability to modulate the activity of various enzymes. In addition, this compound has been used in studies of the interaction of pyrazole derivatives with proteins, as well as the synthesis of novel pyrazole derivatives for drug discovery.

Advantages and Limitations for Lab Experiments

The use of Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in laboratory experiments has several advantages. The molecule is relatively stable and can be synthesized in high yields. In addition, the molecule has a unique structure that can be used to target specific biological pathways, making it an ideal candidate for many research projects. However, there are some limitations to using this compound in laboratory experiments. The molecule is expensive and difficult to obtain, and the exact mechanism of action is still not fully understood.

Future Directions

The use of Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in scientific research has many potential future directions. For example, further research could be conducted to better understand the mechanism of action of the molecule and its effects on biochemical and physiological processes in the body. In addition, the molecule could be used to develop novel pyrazole derivatives for drug discovery. Other potential future directions include the development of new synthesis methods for the molecule, as well as the use of the molecule in studies of the structure-activity relationship of pyrazole-containing compounds.

Synthesis Methods

The synthesis of Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate begins with the reaction of 4-bromophenol and ethyl pyrazole-5-carboxylate in the presence of a base such as sodium hydroxide in an organic solvent. This reaction produces the desired product, this compound, in high yield.

properties

IUPAC Name

ethyl 4-(4-bromophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c1-4-23-17(22)13-9-19-16-14(10(2)20-21(16)3)15(13)24-12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIGAADKAOHGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)Br)C(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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